molecular formula C19H14FN3O B2719815 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide CAS No. 1428121-54-3

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide

Cat. No. B2719815
CAS RN: 1428121-54-3
M. Wt: 319.339
InChI Key: RQZXNTDDAJDAKO-UHFFFAOYSA-N
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Description

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies.

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural analysis of compounds related to "2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide" have been a significant area of study. Researchers have developed methods for preparing compounds with similar cyano and enamide functional groups, exploring their crystalline structures through various spectrometric techniques including IR, UV, and NMR spectroscopy. These studies lay the groundwork for understanding the chemical behavior and potential applications of such compounds (Johnson et al., 2006).

Optical and Electronic Properties

Research into the optical properties of derivatives similar to "2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide" has revealed their potential in materials science. For example, studies on 3-aryl-2-cyano acrylamide derivatives have shown that these compounds exhibit distinct luminescent properties based on their molecular stacking modes, with potential applications in optoelectronic devices (Song et al., 2015).

Electroactive and Photoluminescent Materials

The electrochemical and photoluminescent behaviors of compounds incorporating the cyano and enamide groups are of particular interest for developing new materials. These compounds have been studied for their reversible electrochromic and electrofluorescent switching properties, indicating potential uses in smart materials and displays (Sun et al., 2016).

Interactions and Bonding

Investigations into the molecular interactions and bonding patterns of cyanoacrylamide derivatives contribute to our understanding of molecular assembly and crystal engineering. For instance, the analysis of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates has uncovered novel nonhydrogen bonding interactions (N⋯π and O⋯π) influencing crystal packing, which can inform the design of molecular solids with desired properties (Zhang et al., 2011).

properties

IUPAC Name

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c1-2-13-3-6-17(7-4-13)23-19(24)16(12-22)10-14-5-8-18(20)15(9-14)11-21/h3-10H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXNTDDAJDAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)F)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide

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